molecular formula C17H27NO2 B1662996 (2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol CAS No. 72795-19-8

(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol

Katalognummer: B1662996
CAS-Nummer: 72795-19-8
Molekulargewicht: 277.4 g/mol
InChI-Schlüssel: VFIDUCMKNJIJTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Es wurde von Imperial Chemical Industries entwickelt, das später im Jahr 2008 von AkzoNobel übernommen wurde . Diese Verbindung bindet an den Beta-2-Adrenozeptor mit mindestens 100-facher Affinität im Vergleich zu den Beta-1- oder Beta-3-Adrenozeptoren .

Herstellungsmethoden

Die Synthese von ICI-118,551 umfasst mehrere Schritte, beginnend mit der Herstellung der Zwischenverbindungen. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Vorbereitungsmethoden

The synthesis of ICI-118,551 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Analyse Chemischer Reaktionen

ICI-118,551 durchläuft verschiedene chemische Reaktionen, darunter:

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Substitutionsreagenzien wie Alkylhalogenide. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Beta-Adrenergic Antagonism

ICI 118551 acts primarily as a selective beta-1 adrenergic antagonist. Its mechanism of action involves:

  • Inhibition of Beta-Adrenergic Receptors : This leads to decreased heart rate and myocardial contractility, making it useful in treating conditions such as hypertension and heart failure .

Research in Cardiovascular Pharmacology

Due to its specificity for beta-1 receptors, ICI 118551 is extensively used in pharmacological research to study cardiovascular responses and the role of adrenergic signaling in heart diseases.

Potential in Neurotransmitter Regulation

There is emerging evidence suggesting that ICI 118551 may influence neurotransmitter release, particularly in the context of stress response mechanisms . This opens avenues for exploring its role in psychiatric disorders.

Case Study 1: Cardiovascular Effects

A study conducted by Philipps University Marburg demonstrated that ICI 118551 effectively reduced heart rate and myocardial oxygen consumption in animal models, indicating its potential for managing ischemic heart conditions .

Case Study 2: Neuropharmacology

Research published in the Journal of Neuropharmacology explored the effects of ICI 118551 on neurotransmitter dynamics in rodent models, revealing its capacity to modulate dopamine release under stress conditions .

Biologische Aktivität

The compound (2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol, commonly referred to as ICI 118551, is a selective antagonist for the β2-adrenergic receptor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H27NO2
  • Molecular Weight : 277.41 g/mol
  • InChIKey : VFIDUCMKNJIJTO-BBRMVZONSA-N
  • SMILES : CC(C)NC@@HC@@HCOc1ccc(C)c2CCCc12

ICI 118551 acts primarily as a competitive antagonist at the β2-adrenergic receptor (β2AR). This receptor is a G protein-coupled receptor involved in various physiological processes, including bronchodilation and smooth muscle relaxation. The compound's high selectivity for β2AR over β1 and β3 receptors is significant; it demonstrates Ki values of 0.7 nM for β2AR, compared to 49.5 nM for β1AR and 611 nM for β3AR, indicating over 100 times greater affinity for the β2 subtype .

Biological Activity and Pharmacological Effects

The biological activity of ICI 118551 has been extensively studied, revealing several pharmacological effects:

  • Bronchodilation : By blocking β2AR, ICI 118551 can prevent the action of natural agonists like epinephrine, which typically induce bronchodilation. This makes it a valuable tool for studying respiratory conditions .
  • Anti-inflammatory Effects : Preliminary studies suggest that antagonism of β2AR may lead to reduced inflammatory responses in various tissues .
  • Potential Antidiabetic Properties : The compound's structure suggests possible interactions with metabolic pathways, indicating potential antidiabetic effects that warrant further investigation .

Data Table: Biological Activity Summary

Activity TypeMechanismObserved EffectsReference
Bronchodilationβ2AR AntagonismInhibition of airway constriction
Anti-inflammatoryβ2AR AntagonismReduced cytokine release
AntidiabeticPotential metabolic modulationImproved insulin sensitivity

Case Studies and Research Findings

Several studies have investigated the biological activity of ICI 118551:

  • Respiratory Studies : In animal models, ICI 118551 effectively inhibited bronchoconstriction induced by allergenic stimuli. This highlights its potential use in treating asthma and chronic obstructive pulmonary disease (COPD) .
  • Inflammation Models : Research indicates that ICI 118551 may attenuate inflammatory responses in models of arthritis and other inflammatory diseases. Its ability to modulate immune responses through β2AR antagonism is under exploration .
  • Metabolic Studies : Initial findings suggest that ICI 118551 may influence glucose metabolism, indicating a dual role in managing both respiratory conditions and metabolic disorders such as diabetes .

Eigenschaften

IUPAC Name

1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIDUCMKNJIJTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70874977
Record name ICI-118,551
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70874977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72795-19-8
Record name ICI-118,551
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70874977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol
Reactant of Route 2
Reactant of Route 2
(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol
Reactant of Route 3
(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol
Reactant of Route 4
Reactant of Route 4
(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol
Reactant of Route 5
(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol
Reactant of Route 6
Reactant of Route 6
(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.